REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)C1C=CC=CC=1.[CH2:14](N(CC)CC)C.[C:21](=[O:24])([O-])[O-].[K+].[K+].[CH:27]1[CH:32]=[CH:31][CH:30]=CC=1>O>[CH3:30][CH:31]([CH3:14])[CH2:32][CH2:27][C:21]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:24] |f:2.3.4|
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Name
|
|
Quantity
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47 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The benzene layer was removed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The product was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)N1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |